molecular formula C11H15NO2 B1372127 4-[2-(Dimethylamino)ethyl]benzoic acid CAS No. 767258-89-9

4-[2-(Dimethylamino)ethyl]benzoic acid

Cat. No.: B1372127
CAS No.: 767258-89-9
M. Wt: 193.24 g/mol
InChI Key: JDFDJNNXQVYWMX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzoic acid.

    Nucleophilic Substitution: 4-bromobenzoic acid undergoes a nucleophilic substitution reaction with N,N-dimethylethylenediamine to form this compound.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 4-[2-(Dimethylamino)ethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of polymers and as a photoinitiator in UV-curing applications.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The carboxylic acid group can participate in acid-base reactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a longer alkyl chain, increasing its lipophilicity.

    Ethyl 4-(dimethylamino)benzoate: An ester derivative with different solubility properties.

Uniqueness

4-[2-(Dimethylamino)ethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group and a carboxylic acid group allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFDJNNXQVYWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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